Phosphoramidon-Dinatriumsalz

Übersicht

Beschreibung

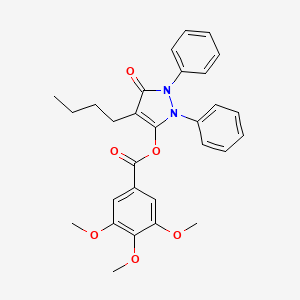

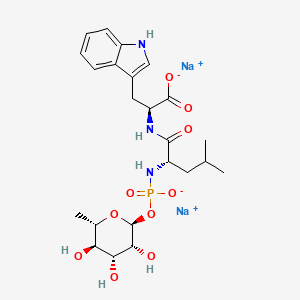

Phosphoramidon-Dinatriumsalz ist ein potenter Inhibitor von Metalloproteinasen, Enzymen, die Metallionen wie Zink oder Kobalt für ihre katalytische Aktivität benötigen . Es wird in der biochemischen Forschung häufig eingesetzt, um die Rolle von Metalloproteinasen bei verschiedenen biologischen Prozessen zu untersuchen .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung bestimmter Aminosäuren und die Einführung einer Phosphoramidatgruppe umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

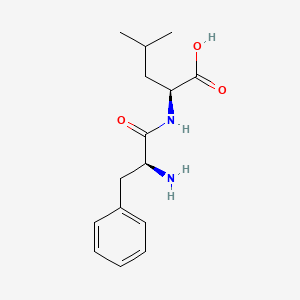

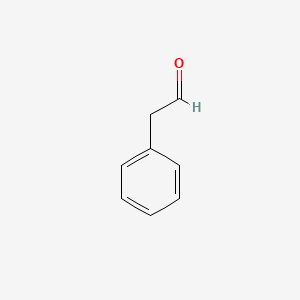

Kupplung von Aminosäuren: Der erste Schritt beinhaltet die Kupplung von Leucin und Tryptophan zu einem Dipeptid.

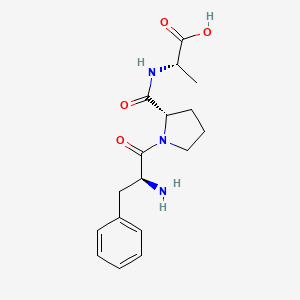

Phosphorylierung: Das Dipeptid wird dann phosphoryliert, um die Phosphoramidatgruppe einzuführen.

Reinigung: Das Endprodukt wird durch Techniken wie Kristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Phosphoramidon-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Es wird bei der Entwicklung von Enzyminhibitoren für verschiedene industrielle Anwendungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Metalloproteinasen hemmt, insbesondere neutrale Endopeptidase (Neprilysin) und Endothelin-Converting-Enzym . Es bindet an die aktive Stelle dieser Enzyme und verhindert die Umwandlung von Substraten wie Big-Endothelin-1 zu Endothelin-1 . Diese Hemmung führt zu erhöhten Substratspiegeln und erniedrigten Produktspiegeln, was verschiedene physiologische Prozesse beeinflusst .

Wirkmechanismus

Phosphoramidon Disodium Salt exerts its effects by inhibiting metalloproteinases, specifically neutral endopeptidase (neprilysin) and endothelin-converting enzyme . It binds to the active site of these enzymes, preventing the conversion of substrates such as big endothelin-1 to endothelin-1 . This inhibition leads to increased levels of substrates and decreased levels of products, affecting various physiological processes .

Biologische Aktivität

Phosphoramidon disodium has been studied for its effects on various biological processes, including cell proliferation, cell differentiation, and apoptosis. It has also been studied for its effects on the expression of various genes and proteins.

Biochemical and Physiological Effects

Phosphoramidon disodium has been studied for its effects on various biochemical and physiological processes, including metabolism, oxidative stress, and inflammation. It has also been studied for its effects on the expression of various genes and proteins.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphoramidon disodium has several advantages for lab experiments, including its ability to inhibit endopeptidases, its nonspecific inhibitory effect on other proteases, and its ability to affect various biological processes. However, it also has some limitations, including its potential to cause cytotoxicity and its potential to interfere with other biochemical and physiological processes.

Zukünftige Richtungen

In the future, Phosphoramidon disodium could be used to study the effects of enzyme inhibition on various biological processes. It could also be used to study the effects of Phosphoramidon disodium on the expression of various genes and proteins. Additionally, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on various biochemical and physiological processes, such as metabolism, oxidative stress, and inflammation. Furthermore, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on various pharmacological processes, such as enzyme inhibition, receptor binding, and signal transduction. Finally, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on drug delivery and drug targeting.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Phosphoramidon Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits immunoreactive-endothelin (IR-ET) release by 10-20% and increases IR-CTF levels in porcine aortic endothelial cells . These results suggest that Phosphoramidon Disodium Salt reduces the IR-ET release by affecting the conversion of big ET-1 to ET-1 .

Cellular Effects

Phosphoramidon Disodium Salt has profound effects on various types of cells and cellular processes. In cultured endothelial cells, it inhibits the increase of ET-1 and the C-terminal fragment (CTF) of big ET-1. Phosphoramidon Disodium Salt increases big ET-1 secretion . This indicates that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Phosphoramidon Disodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

Vorbereitungsmethoden

Phosphoramidon Disodium Salt is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the following steps :

Coupling of Amino Acids: The initial step involves the coupling of leucine and tryptophan to form a dipeptide.

Phosphorylation: The dipeptide is then phosphorylated to introduce the phosphoramidate group.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Phosphoramidon-Dinatriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Hemmung von Metalloproteinasen: Es hemmt Metalloproteinasen, indem es an die aktive Stelle des Enzyms bindet und so den Zugang des Substrats verhindert.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Wasser, Methanol und DMSO als Lösungsmittel . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehört Phosphoryl-L-Leucyl-L-Tryptophan .

Vergleich Mit ähnlichen Verbindungen

Phosphoramidon-Dinatriumsalz ist einzigartig in seiner Fähigkeit, mehrere Metalloproteinasen zu hemmen, darunter Neprilysin und Endothelin-Converting-Enzym . Zu ähnlichen Verbindungen gehören:

Bestatin: Ein Inhibitor von Aminopeptidasen.

Thiorphan: Ein spezifischer Inhibitor von Neprilysin.

Captopril: Ein Inhibitor des Angiotensin-Converting-Enzyms.

This compound zeichnet sich durch seine breite Hemmung von Metalloproteinasen aus, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht .

Eigenschaften

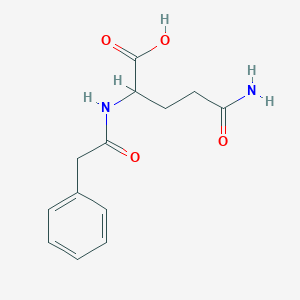

IUPAC Name |

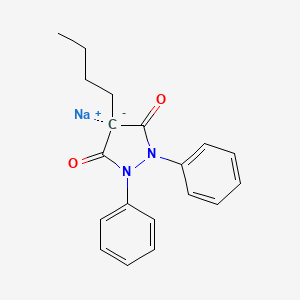

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N3Na2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164204-38-0 | |

| Record name | Phosphoramidon disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORAMIDON DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Phosphoramidon disodium typically used for in a research setting?

A: While not explicitly stated in the provided abstracts, Phosphoramidon disodium is a known inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). In the context of the provided research, Phosphoramidon disodium serves as a positive control for elastase inhibition experiments. [, , ] Researchers compare the elastase inhibitory activity of their test substances to that of Phosphoramidon disodium to assess their potential as anti-wrinkle agents.

Q2: What is the significance of elastase activity in skin aging research?

A: Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to the skin. Excessive elastase activity contributes to the degradation of the extracellular matrix (ECM) in skin, leading to wrinkle formation. [, , ] Therefore, substances that can inhibit elastase activity are of interest for their potential anti-wrinkle properties.

Q3: How do researchers assess the elastase inhibitory activity of test substances in comparison to Phosphoramidon disodium?

A: Researchers typically conduct in vitro experiments where they measure the activity of elastase in the presence and absence of the test substance and Phosphoramidon disodium. The results are often compared based on the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This comparison allows researchers to evaluate the relative potency of the test substance as an elastase inhibitor compared to a known standard. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)